ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate
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Overview
Description
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups, an ethoxy group, and a phenylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products . This intermediate can then undergo further reactions to introduce the carbamoyl and phenylalaninate groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products
Major products formed from these reactions include ethoxy group substitution products, 1,2-addition products to the carbonyl group, and cycloaddition products .
Scientific Research Applications
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate has several scientific research applications:
Chemistry: Used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and phenylalaninate moiety play crucial roles in its biological activity, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares the trifluoromethyl and ethoxy groups but lacks the carbamoyl and phenylalaninate moieties.
Ethyl 4,4,4-trifluoroacetoacetate: Contains a trifluoromethyl group and an ethyl ester but differs in its overall structure.
4-Phenyl-3-buten-2-one: Similar in having a phenyl group but lacks the trifluoromethyl and ethoxy groups.
Uniqueness
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate is unique due to its combination of trifluoromethyl groups, ethoxy group, and phenylalaninate moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24F6N2O6 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoylamino]-3,3,3-trifluoro-2-phenylpropanoate |
InChI |
InChI=1S/C24H24F6N2O6/c1-4-37-18(33)21(23(25,26)27,15-9-7-6-8-10-15)32-20(35)31-17-12-11-16(13-14(17)3)22(36,24(28,29)30)19(34)38-5-2/h6-13,36H,4-5H2,1-3H3,(H2,31,32,35) |
InChI Key |
MHAZUWFJIMMCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O)C |
Origin of Product |
United States |
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